molecular formula C17H14N2O3S2 B4837270 N-phenyl-4-[(2-thienylsulfonyl)amino]benzamide

N-phenyl-4-[(2-thienylsulfonyl)amino]benzamide

Cat. No. B4837270
M. Wt: 358.4 g/mol
InChI Key: COYFSIBKHNLKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-4-[(2-thienylsulfonyl)amino]benzamide, also known as PFT-α, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first discovered as an inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of genes related to inflammation, cell survival, and immune response. Since then, PFT-α has been studied for its effects on cancer, neurodegenerative diseases, and other conditions.

Mechanism of Action

N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα exerts its effects by inhibiting the activity of the NF-κB transcription factor. NF-κB is a key regulator of genes involved in inflammation, cell survival, and immune response. By inhibiting the activity of NF-κB, N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα can reduce inflammation, promote cell death in cancer cells, and modulate immune response.
Biochemical and Physiological Effects:
N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα has been shown to have various biochemical and physiological effects, including inhibition of NF-κB activation, induction of apoptosis in cancer cells, and modulation of immune response. The compound has also been shown to reduce inflammation in various animal models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα is its specificity for NF-κB inhibition, which makes it a useful tool for studying the role of NF-κB in various biological processes. However, the compound has some limitations, including its low solubility and stability, which can affect its efficacy and reproducibility in experiments. In addition, the compound has not been extensively studied for its potential side effects, which may limit its clinical applications.

Future Directions

Despite its limitations, N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα has shown promise as a potential therapeutic agent for various diseases. Future research should focus on optimizing the synthesis and formulation of N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα to improve its solubility and stability. In addition, further studies are needed to investigate the potential side effects of the compound and its efficacy in clinical settings. Finally, N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα may have potential applications in combination with other drugs or therapies for various diseases, which should be explored in future studies.

Scientific Research Applications

N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. The compound has been shown to inhibit the activation of NF-κB, which is involved in the regulation of genes related to inflammation, cell survival, and immune response. Inhibition of NF-κB has been suggested as a potential therapeutic strategy for various diseases, including cancer, autoimmune diseases, and chronic inflammatory disorders.

properties

IUPAC Name

N-phenyl-4-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-17(18-14-5-2-1-3-6-14)13-8-10-15(11-9-13)19-24(21,22)16-7-4-12-23-16/h1-12,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYFSIBKHNLKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.